(S)-Fexofenadine
Overview
Description
(S)-Fexofenadine: is a second-generation antihistamine used primarily to treat allergic symptoms such as hay fever and urticaria. It is the active enantiomer of fexofenadine, which is known for its non-sedative properties compared to first-generation antihistamines. This compound works by blocking histamine H1 receptors, thereby preventing the typical allergic response.
Mechanism of Action
Target of Action
(S)-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine . Its primary target is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to these receptors and stabilizes them in an inactive state, preventing histamine from binding and initiating an allergic response . This action reduces the allergic symptoms associated with histamine release, such as sneezing, itching, and runny nose .
Biochemical Pathways
The primary biochemical pathway affected by Fexofenadine is the histamine signaling pathway . By inhibiting the Histamine H1 receptor, Fexofenadine prevents the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .
Pharmacokinetics
Fexofenadine exhibits the following ADME properties:
- Absorption : Fexofenadine is well absorbed from the gastrointestinal tract .
- Distribution : It is distributed throughout the body, with higher concentrations in the liver and kidneys .
- Metabolism : Unlike many other drugs, Fexofenadine is not extensively metabolized, which reduces the risk of drug interactions .
- Excretion : Fexofenadine is primarily excreted unchanged in the feces and urine .
These properties contribute to Fexofenadine’s high bioavailability and long duration of action .
Result of Action
At the molecular level, Fexofenadine’s action results in the stabilization of Histamine H1 receptors in an inactive state . At the cellular level, this leads to a decrease in histamine-mediated responses, including reduced vascular permeability and decreased release of pro-inflammatory mediators . Clinically, this results in a reduction of allergy symptoms such as sneezing, itching, runny nose, and eye watering .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, co-administration with grapefruit juice has been shown to decrease the absorption of Fexofenadine, reducing its effectiveness . Additionally, extreme temperatures may affect the stability of the drug . Understanding these environmental influences is crucial for optimizing the use of Fexofenadine in allergy treatment .
Biochemical Analysis
Biochemical Properties
(S)-Fexofenadine interacts with various biomolecules, primarily the histamine H1 receptor. By binding to these receptors, this compound prevents histamine from exerting its effect, thereby reducing allergic symptoms . The nature of this interaction is competitive, meaning that this compound competes with histamine for the same binding site on the H1 receptor .
Cellular Effects
In terms of cellular effects, this compound’s primary action is on cells that express histamine H1 receptors, such as mast cells and basophils. By blocking the action of histamine, this compound prevents the downstream effects of histamine signaling, including vasodilation, increased vascular permeability, and sensory nerve stimulation . This can influence cellular metabolism by reducing the energy expenditure associated with these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors and exerting its effects. As a result, the typical allergic response is mitigated. This mechanism does not involve enzyme inhibition or activation, but rather competitive receptor antagonism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are typically immediate, with peak plasma concentrations occurring 2-3 hours after administration . The drug is stable under normal conditions, and its effects can last for up to 24 hours . Long-term effects on cellular function have not been reported in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. Lower doses effectively reduce allergic symptoms, while higher doses do not significantly increase efficacy but may lead to increased risk of side effects . No toxic effects have been reported at doses commonly used in these models .
Metabolic Pathways
This compound is not extensively metabolized in the body. It is primarily excreted unchanged in the feces and urine . The drug does not appear to interact significantly with metabolic enzymes or cofactors, and it does not seem to affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is distributed throughout the body, with highest concentrations found in the liver and kidneys . It is thought to be transported in the body bound to plasma proteins . The drug does not appear to accumulate in any specific tissues .
Subcellular Localization
As a small, lipophilic molecule, this compound can diffuse across cell membranes and may be found throughout the cell . Its primary site of action is the cell membrane, where the histamine H1 receptors are located . There is currently no evidence to suggest that this compound is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fexofenadine involves several key steps:
Starting Material: The synthesis begins with the preparation of a key intermediate, 4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butanoic acid.
Chiral Resolution: The racemic mixture of fexofenadine is subjected to chiral resolution to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Final Steps: The isolated (S)-enantiomer is then purified and converted into its hydrochloride salt form for pharmaceutical use.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, meeting stringent pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Fexofenadine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products
Oxidation Products: Hydroxylated metabolites.
Reduction Products: Reduced forms of the piperidine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Fexofenadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Extensively studied for its efficacy and safety in treating allergic conditions.
Industry: Used in the development of new antihistamine drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Loratadine: Another second-generation antihistamine with similar non-sedative properties.
Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms.
Desloratadine: An active metabolite of loratadine with enhanced potency.
Uniqueness
(S)-Fexofenadine is unique due to its high selectivity for histamine H1 receptors and minimal sedative effects. Its chiral purity also contributes to its effectiveness and safety profile, making it a preferred choice for treating allergic conditions.
Properties
IUPAC Name |
2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901039730 | |
Record name | (S)-fexofenadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139965-11-0 | |
Record name | (S)-fexofenadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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